(S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
Overview
Description
“(S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride” is also known as “(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride”. It has a CAS Number of 1269773-21-8 and a molecular weight of 191.63 . The compound is a solid at room temperature and is typically stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is (2S)-2-amino-2-(4-fluorophenyl)ethanol hydrochloride . The InChI code is 1S/C8H10FNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Anti-Inflammatory Effects
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride: has been investigated for its anti-inflammatory properties. Inflammation is a natural response of the body to protect tissues against disease or infection. Pyrimidines, including this compound, display anti-inflammatory effects by inhibiting key mediators involved in the inflammatory process. These mediators include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . Further research aims to develop novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity.
Catalysis and Organic Synthesis
Beyond its pharmacological applications, (S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride may find utility in catalytic reactions. Researchers explore its use as a ligand or catalyst in organic transformations. For instance, it could participate in protodeboronation reactions, contributing to the synthesis of diverse organic compounds .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
methyl (2S)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGSKYIBZLQSFR-QRPNPIFTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)F)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=C(C=C1)F)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725443 | |
Record name | Methyl (2S)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride | |
CAS RN |
916602-09-0 | |
Record name | Methyl (2S)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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